
(4-benzylpiperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-benzylpiperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a useful research compound. Its molecular formula is C23H28N2O2 and its molecular weight is 364.489. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
One notable application involves the synthesis of novel chemical entities with potential therapeutic properties. For instance, research has shown the development of novel pyrazole derivatives exhibiting significant anti-inflammatory activities. These compounds were synthesized through a series of reactions involving chalcones and hydrazine hydrates, demonstrating the utility of related structures in generating bioactive molecules (Arunkumar, Ilango, Manikandan, & Ramalakshmi, 2009).
Additionally, compounds bearing a benzotriazol-1-yl carboxamide scaffold have been prepared and tested for their inhibitory activities against enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), showcasing the potential of similar structures in the development of enzyme inhibitors (Morera, Labar, Ortar, & Lambert, 2012).
Antifungal Applications
The synthesis of novel methanone derivatives has also been explored for their antifungal properties, with certain substituents enhancing the antifungal activity of these compounds. This suggests that the structural modification of methanone derivatives, including those similar to (4-benzylpiperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone, could lead to potent antifungal agents (Lv, Wang, Ding, Wang, Zhao, & Zuo, 2013).
Central Nervous System Receptors
Research into central nervous system (CNS) receptors has also benefited from the synthesis of related compounds. A novel synthesis route for (1-benzylpiperazin-2-yl)methanols starting from (S)-serine led to ligands showing affinity for CNS receptors, indicating the potential for similar compounds to serve as scaffolds for CNS-targeted drug discovery (Beduerftig, Weigl, & Wünsch, 2001).
Wirkmechanismus
Target of Action
The primary target of 1-Benzyl-4-(4-Phenyloxane-4-Carbonyl)Piperazine is the serotonin type 3 (5-HT3) receptor . This receptor is unique among the seven recognized serotonin receptor families and is present in neuro-anatomical regions, stimulating research interest for novel therapeutic targets such as anxiety, depression, nociception, and cognitive function .
Mode of Action
1-Benzyl-4-(4-Phenyloxane-4-Carbonyl)Piperazine, also known as QCF-3, acts as a 5-HT3 receptor antagonist . It interacts with the 5-HT3 receptors, blocking the action of serotonin, a neurotransmitter that plays a crucial role in mood regulation .
Biochemical Pathways
The compound’s interaction with the 5-HT3 receptor affects the serotonin pathway. It enhances the antidepressant action of fluoxetine and bupropion . It also potentiates the 5-hydroxytryptophan (5-HTP) induced head twitches response in mice and reverses reserpine-induced hypothermia in rats .
Pharmacokinetics
Similar compounds are known to be metabolized in the liver and excreted via the kidneys . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability need further investigation.
Result of Action
The compound exhibits an antidepressant-like effect in rodent behavioral models of depression . Acute and chronic treatment with QCF-3 showed an initial antidepressant-like effect in the forced swim test (FST) and tail suspension test (TST) in mice . Chronic QCF-3 treatment also attenuated behavioral anomalies in olfactory bulbectomized rats .
Eigenschaften
IUPAC Name |
(4-benzylpiperazin-1-yl)-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c26-22(23(11-17-27-18-12-23)21-9-5-2-6-10-21)25-15-13-24(14-16-25)19-20-7-3-1-4-8-20/h1-10H,11-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOISLOWIUOWQBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
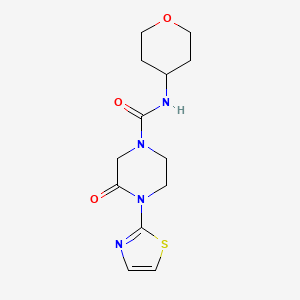
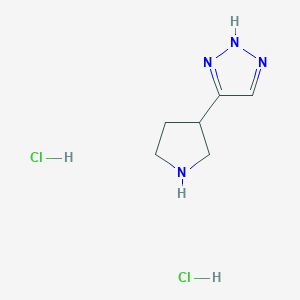
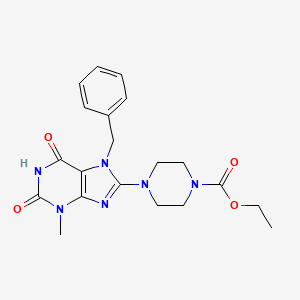
![4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2891502.png)
![3-(azepan-1-ylsulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2891503.png)

![2,5-Di-(2-ethylhexyl)-3,6-bis-(5''-N-hexyl-[2,2',5',2'']cterthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B2891507.png)
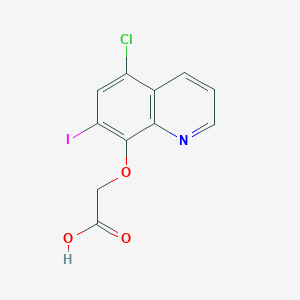
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2891510.png)
![(Z)-methyl 2-(3-oxo-1-(4-oxo-3-((4-oxo-3-propyl-2-thioxothiazolidin-5-ylidene)methyl)-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-2-yl)acetate](/img/structure/B2891513.png)
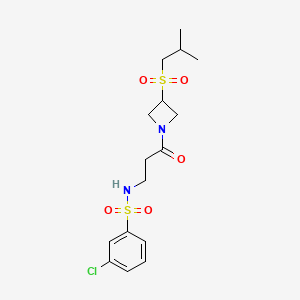
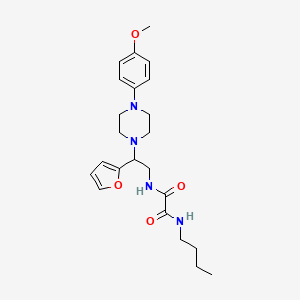

![3-[Amino(cyclopropyl)methyl]oxetan-3-ol](/img/structure/B2891517.png)
